2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Biological Activity
2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile, also known by its CAS number 2098046-80-9, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 230.28 g/mol. Its structure features a cyclopropyl group and a pyridine moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H14N4 |
Molecular Weight | 230.28 g/mol |
CAS Number | 2098046-80-9 |
Research indicates that compounds with similar structures often act through inhibition of specific enzymes or pathways. For instance, the presence of the pyrazole ring may allow interaction with targets such as protein kinases or other enzymes involved in cellular signaling pathways. The detailed mechanism of action for this specific compound requires further investigation but may involve modulation of pathways related to inflammation or cancer cell proliferation.
Antiparasitic Activity
A study evaluated various pyrazole derivatives for their antiparasitic properties, highlighting that structural modifications can significantly enhance activity against parasites. Although specific data on this compound is limited, related compounds have shown promising results with EC50 values in the nanomolar range against Plasmodium falciparum, suggesting potential effectiveness in malaria treatment .
Antimicrobial Activity
The compound's structural characteristics may also confer antibacterial properties. Research on similar derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While direct studies on this compound are lacking, it is reasonable to hypothesize similar antimicrobial potential.
Inhibition of Protein Kinases
Compounds with similar pyrazole structures have been studied for their ability to inhibit protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. The inhibition of kinases like DYRK1A has been linked to neuroprotective effects and potential treatments for neurodegenerative diseases . Further research is necessary to establish whether this compound exhibits similar inhibitory effects.
Case Studies
- Antiparasitic Efficacy : A comparative study on pyrazole derivatives revealed that modifications at the pyridine position could enhance antiparasitic activity significantly, suggesting that similar modifications might improve the efficacy of this compound against malaria parasites.
- Antimicrobial Testing : In vitro assays conducted on related compounds showed strong bactericidal effects against common pathogens, indicating a potential area for exploration for this compound.
Properties
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-5-8-17-13(11-1-2-11)9-12(16-17)10-3-6-15-7-4-10/h3-4,6-7,9,11H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGPTGBLSFJOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC#N)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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